N-(Morpholinomethyl)nicotinamide
Description
N-(Morpholinomethyl)nicotinamide is a nicotinamide derivative characterized by a morpholine ring linked to the nicotinamide core via a methylene (-CH2-) group. This compound is of interest in medicinal chemistry due to the pharmacophoric properties of both nicotinamide (a precursor of NAD+) and morpholine (a heterocycle known to enhance solubility and bioavailability).
Properties
CAS No. |
20973-55-1 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(morpholin-4-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c15-11(10-2-1-3-12-8-10)13-9-14-4-6-16-7-5-14/h1-3,8H,4-7,9H2,(H,13,15) |
InChI Key |
ONJOOOHFIDAJFM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CNC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1COCCN1CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-(Morpholinomethyl)nicotinamide and related derivatives:
Key Observations:
- Morpholine Linkage: The presence of a morpholine ring enhances solubility compared to simpler derivatives like N-methylnicotinamide. However, the linkage type (e.g., methylene vs. carbonyl) impacts electronic properties and steric bulk.
- Dihedral Angles: Substitutions on the phenyl ring (e.g., hydroxyl in N-(3-hydroxyphenyl)nicotinamide) significantly influence molecular conformation.
Functional Group Impact on Activity
- Sulfonamide Derivatives: Compounds like N,N-Dimethyl-2-sulfamoylnicotinamide introduce sulfonamide groups, which are associated with increased metabolic stability and target affinity in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
